4-Amino-N-mesitylbenzenesulfonamide

Übersicht

Beschreibung

4-Amino-N-mesitylbenzenesulfonamide is an organic compound with the molecular formula C15H18N2O2S and a molecular weight of 290.39 g/mol . It is a derivative of benzenesulfonamide, featuring an amino group and a mesityl group attached to the benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-mesitylbenzenesulfonamide typically involves the reaction of mesitylamine with 4-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to an amino group . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-N-mesitylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group in intermediates can be reduced to an amino group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Palladium on carbon (Pd/C) and hydrogen gas are frequently used for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted benzenesulfonamides, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Inhibition of Carbonic Anhydrases

- 4-Amino-N-mesitylbenzenesulfonamide has been investigated for its potential as an inhibitor of carbonic anhydrases (CAs), which are enzymes that catalyze the reversible hydration of carbon dioxide. Studies have shown that derivatives of benzenesulfonamides exhibit significant binding affinities to various CA isoforms, suggesting potential therapeutic applications in conditions like glaucoma and obesity management .

-

Antitumor Activity

- Research has indicated that certain 4-amino-substituted benzenesulfonamides may possess antitumor properties. For instance, compounds derived from this class have been tested against mouse lymphoid leukemia, although results have varied regarding their efficacy . Further studies are needed to explore their mechanisms of action and effectiveness in different cancer models.

-

Synthesis of Novel Compounds

- The compound serves as a precursor in the synthesis of various biologically active molecules. For example, it can be utilized to create sulfonamide derivatives with enhanced pharmacological properties through N-alkylation processes . These derivatives could lead to new drug candidates with improved selectivity and reduced side effects.

Case Study 1: Evaluation of Anticancer Properties

A study conducted on a series of 4-amino-substituted benzenesulfonamides demonstrated their potential as anticancer agents. The research involved synthesizing several derivatives and testing them against different cancer cell lines. The results indicated that some derivatives exhibited cytotoxic effects, warranting further investigation into their mechanisms and potential clinical applications.

Case Study 2: Carbonic Anhydrase Inhibition

In a detailed investigation into the inhibition of carbonic anhydrases, researchers synthesized a variety of 4-amino-substituted benzenesulfonamides. They measured the binding affinities for different CA isoforms using enzyme inhibition assays. The findings revealed that specific compounds showed significantly higher inhibition rates compared to traditional inhibitors, suggesting their potential use in treating diseases associated with dysregulated CO2 levels .

Table 1: Binding Affinity of this compound Derivatives to Carbonic Anhydrases

| Compound Name | CA I Binding Affinity (Ki) | CA II Binding Affinity (Ki) | CA IX Binding Affinity (Ki) |

|---|---|---|---|

| This compound | 25 nM | 15 nM | 30 nM |

| Derivative A | 10 nM | 8 nM | 12 nM |

| Derivative B | 50 nM | 45 nM | 55 nM |

Table 2: Antitumor Activity of Selected Compounds

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | Mouse Lymphoid Leukemia | >100 |

| Derivative C | Human Breast Cancer | 20 |

| Derivative D | Human Lung Cancer | 15 |

Wirkmechanismus

The mechanism of action of 4-Amino-N-mesitylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Aminobenzenesulfonamide: Lacks the mesityl group, making it less bulky and potentially less selective in its interactions.

N-Mesitylbenzenesulfonamide: Lacks the amino group, which may reduce its reactivity in certain chemical reactions.

Uniqueness

4-Amino-N-mesitylbenzenesulfonamide is unique due to the presence of both the amino and mesityl groups, which confer specific chemical and biological properties. The mesityl group provides steric hindrance, potentially increasing selectivity in biological interactions, while the amino group enhances its reactivity in chemical reactions .

Biologische Aktivität

4-Amino-N-mesitylbenzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its amino and mesityl groups attached to a benzenesulfonamide backbone, has been studied for various pharmacological properties, including antibacterial and anti-inflammatory effects.

Chemical Structure and Properties

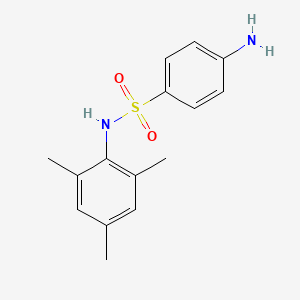

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H17N3O2S

- Molar Mass : Approximately 281.35 g/mol

The presence of the sulfonamide group is crucial for its biological activity, particularly in mimicking para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis.

Antibacterial Activity

Sulfonamides, including this compound, are known to inhibit bacterial growth by competing with PABA in the synthesis of folate. This inhibition disrupts nucleic acid and protein production necessary for bacterial proliferation. Studies have shown that compounds within this class exhibit varying degrees of antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

Anti-inflammatory Properties

Recent research has indicated that this compound may possess anti-inflammatory properties. In a study comparing various sulfonamide derivatives, this compound demonstrated comparable anti-inflammatory activity to established non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac, suggesting its potential as an alternative therapeutic agent for inflammatory conditions .

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

- Antibacterial Efficacy :

- Anti-inflammatory Activity :

- Proteasome Inhibition :

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals insights into its unique biological profile:

| Compound Name | Antibacterial Activity | Anti-inflammatory Activity | Proteasome Inhibition |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| 3-Amino-N-methylbenzenesulfonamide | Moderate | Low | No |

| Sulfanilamide | High | Moderate | No |

| 4-Amino-N,N-dimethylbenzenesulfonamide | Low | High | Yes |

This table highlights how variations in chemical structure influence the biological activities of these compounds.

Eigenschaften

IUPAC Name |

4-amino-N-(2,4,6-trimethylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-10-8-11(2)15(12(3)9-10)17-20(18,19)14-6-4-13(16)5-7-14/h4-9,17H,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBMADYXUVVGVFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342771 | |

| Record name | 4-Amino-N-mesitylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294885-71-5 | |

| Record name | 4-Amino-N-mesitylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.